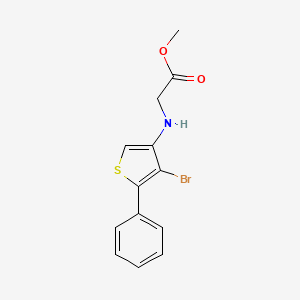
Methyl 2-(4-bromo-5-phenylthiophen-3-ylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate typically involves the reaction of 4-bromo-5-phenylthiophene-3-amine with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-bromo-5-phenylthiophen-3-yl)(sulfamoyl)amino]acetate: Similar structure with a sulfamoyl group.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
Methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate is unique due to its specific substitution pattern on the thiophene ring, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C13H12BrNO2S |
|---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
methyl 2-[(4-bromo-5-phenylthiophen-3-yl)amino]acetate |
InChI |
InChI=1S/C13H12BrNO2S/c1-17-11(16)7-15-10-8-18-13(12(10)14)9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3 |
InChI Key |
PYGAQYAMMNUKOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CSC(=C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















